4-PNA Generates a Unique Self-Penetrated 3-D Topology in Copper Adipate Systems That 3-PNA Cannot Access
Under hydrothermal reaction of copper(II) with adipic acid, the choice of dipyridylamide geometric isomer dictates the resulting coordination polymer topology. When 4-pyridylnicotinamide (4-PNA) is used as the coligand, the product {[Cu₃(adp)₃(4-pna)₂]·2H₂O}ₙ manifests a unique binodal 4,6-connected self-penetrated 3-D network with (6⁵8)(4⁴6¹¹) topology, a structure not observed with any other dipyridylamide isomer [1]. In contrast, the positional isomer 3-pyridylnicotinamide (3-PNA) yields {[Cu(adp)(3-pna)]·2.5H₂O}ₙ, a dimer-based 3-D network with 6⁵8 cds topology, while 3-pyridylisonicotinamide (3-PINA) produces a standard (4,4) grid layer [1]. This demonstrates that 4-PNA's specific nitrogen-donor disposition enables topological outcomes inaccessible to its isomers.
| Evidence Dimension | Coordination polymer network topology (copper adipate system) |
|---|---|
| Target Compound Data | Unique binodal 4,6-connected self-penetrated 3-D network; topology symbol (6⁵8)(4⁴6¹¹) |
| Comparator Or Baseline | 3-PNA: dimer-based 3-D 6⁵8 cds topology; 3-PINA: standard (4,4) grid layer |
| Quantified Difference | 4-PNA yields a previously unreported self-penetrated topology distinct from the 3-D cds topology of 3-PNA and the 2-D grid of 3-PINA |
| Conditions | Hydrothermal reaction; Cu(II) salt, adipic acid (H₂adp), dipyridylamide coligand; single-crystal X-ray diffraction characterization |
Why This Matters
For researchers designing coordination polymers with specific pore architectures or self-penetrated motifs for gas storage or molecular separation, only 4-PNA provides access to this unique topology class; substitution with the 3-isomer yields a fundamentally different material.
- [1] Kraft, P. E.; Mizzi, J. E.; LaDuca, R. L. Influence of Geometric Isomerism within Dipyridylamide Coligands on Topology of Copper Adipate Coordination Polymers, Including a New Simple Self-Penetrated Network. Inorg. Chim. Acta 2014, 423, 298–306. DOI: 10.1016/j.ica.2014.08.021. View Source
